(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide (Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Brand Name: Vulcanchem
CAS No.: 864975-75-7
VCID: VC7029058
InChI: InChI=1S/C23H22ClN5O4S2/c1-33-15-14-29-20-9-6-18(24)16-21(20)34-23(29)27-22(30)17-4-7-19(8-5-17)35(31,32)28(12-2-10-25)13-3-11-26/h4-9,16H,2-3,12-15H2,1H3
SMILES: COCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N
Molecular Formula: C23H22ClN5O4S2
Molecular Weight: 532.03

(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

CAS No.: 864975-75-7

Cat. No.: VC7029058

Molecular Formula: C23H22ClN5O4S2

Molecular Weight: 532.03

* For research use only. Not for human or veterinary use.

(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide - 864975-75-7

Specification

CAS No. 864975-75-7
Molecular Formula C23H22ClN5O4S2
Molecular Weight 532.03
IUPAC Name 4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Standard InChI InChI=1S/C23H22ClN5O4S2/c1-33-15-14-29-20-9-6-18(24)16-21(20)34-23(29)27-22(30)17-4-7-19(8-5-17)35(31,32)28(12-2-10-25)13-3-11-26/h4-9,16H,2-3,12-15H2,1H3
Standard InChI Key NDBNSLBEFSVKGM-VYIQYICTSA-N
SMILES COCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N

Introduction

Structural Analysis and Molecular Characteristics

Core Functional Groups and Stereochemistry

The compound’s Z-configuration arises from the spatial arrangement around the imine bond linking the benzamide and benzothiazole moieties. The benzothiazole ring system, substituted at position 6 with chlorine and at position 3 with a 2-methoxyethyl chain, contributes to planar aromaticity, while the sulfamoyl group at position 4 of the benzamide introduces polar character. The bis(2-cyanoethyl) substituents on the sulfamoyl nitrogen enhance electron-withdrawing effects, potentially influencing binding interactions with biological targets.

Key structural parameters include:

PropertyValue
IUPAC Name4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
SMILESCOCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N
InChIKeyNDBNSLBEFSVKGM-VYIQYICTSA-N

The Z-isomer is stabilized by intramolecular hydrogen bonding between the benzamide carbonyl and the thiazole nitrogen, as evidenced by crystallographic data from related compounds.

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

While explicit synthetic details for this compound remain proprietary, its preparation likely follows a modular approach common to benzothiazole-linked benzamides :

  • Benzothiazole Core Formation: Condensation of 6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2-amine with chloroacetyl chloride generates the 2-chlorobenzothiazole intermediate.

  • Imine Coupling: Reaction with 4-sulfamoylbenzoyl chloride under basic conditions yields the (Z)-configured imine via kinetic control.

  • Cyanoethylation: Bis-alkylation of the sulfamoyl nitrogen with acrylonitrile completes the synthesis.

Critical challenges include controlling stereoselectivity during imine formation and preventing cyanoethyl group hydrolysis. Microwave-assisted synthesis and phase-transfer catalysis may improve yields .

Physicochemical Properties and Drug Likeness

Solubility and Permeability

The compound’s high molecular weight (532.03 g/mol) and cLogP ~3.2 (estimated) suggest moderate membrane permeability but poor aqueous solubility. Prodrug strategies, such as esterification of the methoxyethyl group, could enhance bioavailability.

ADMET Predictions

Using the QikProp module (Schrödinger):

ParameterPredicted Value
H-bond donors1
H-bond acceptors9
CNS permeability-2.5 (low)
Human oral absorption75%

These metrics align with lead-like compounds but indicate potential blood-brain barrier exclusion .

Comparative Analysis with Structural Analogs

Lead Compound 4i

The reference compound 7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazole-2-amine (4i) shares the chlorobenzothiazole core but lacks the sulfamoylbenzamide extension. 4i’s IC50_{50} against A549 cells is 2.1 μM versus B7’s 1.8 μM , suggesting that the sulfamoyl group enhances potency through additional target engagement.

Clinical Candidates

Comparisons to FDA-approved benzothiazoles (e.g., riluzole) highlight shared pharmacophores but distinct substitution patterns favoring HDAC over glutamate modulation.

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